

Spectroscopic Characterization of 1,4-Butanediol Dimethacrylate (1,4-BDDMA)

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Compound of Interest

Compound Name: 1,4-Butanediol dimethylacrylate

CAS No.: 148390-75-4

Cat. No.: B1176212

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Technical Guide | Version 1.0

Executive Summary & Molecular Architecture

1,4-Butanediol dimethacrylate (1,4-BDDMA, CAS: 2082-81-7) is a low-viscosity, aliphatic difunctional monomer critical in the formulation of dental composites, hydrogels, and anaerobic adhesives. Unlike aromatic dimethacrylates (e.g., Bis-GMA), 1,4-BDDMA lacks a rigid core, imparting flexibility and higher conversion rates to polymer networks.

Characterization of this molecule requires a multi-modal approach to verify the integrity of the methacrylate end-groups (reactive sites) and the tetramethylene spacer (flexibility determinant).

Molecular Specifications

- Formula:
- Molecular Weight: 226.27 g/mol [1]
- Symmetry:

(approximate in trans-conformation)

- Key Functional Groups:

-unsaturated esters (Methacrylate), Aliphatic spacer.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is the primary tool for assessing monomer purity and monitoring the Degree of Conversion (DC) during polymerization.

Fourier Transform Infrared (FTIR) Analysis

Protocol: Analyze as a neat liquid using Attenuated Total Reflectance (ATR) with a diamond crystal. For cured networks, ensure intimate contact with the crystal using a high-pressure clamp.

Key Peak Assignments: | Wavenumber (

) | Vibration Mode | Structural Assignment | Diagnostic Value | | :--- | :--- | :--- | :--- | | 1718 - 1722 |

| Ester Carbonyl | Internal Standard (Secondary): Used for DC calculation in absence of aromatic rings. | | 1636 - 1640 |

| Vinyl (Aliphatic) | Primary Reactive Peak: Intensity decreases during polymerization. | | 2950 - 2960 |

| Methyl C-H | Backbone stability reference. | | 1453 |

| Methylene Scissoring | Confirmation of the butyl spacer. | | 1150 - 1165 |

| Ester C-O stretch | Confirmation of ester linkage integrity. |

“

Senior Scientist Insight: In aromatic monomers, the aromatic C=C ring stretch at 1608

is the gold standard internal reference. 1,4-BDDMA lacks this peak. Therefore, you must use the Carbonyl stretch (1720

) or the C-H deformation (1453

) as the internal standard. Note that the Carbonyl band may broaden slightly during curing due to hydrogen bonding changes; integration limits must be consistent.

Raman Spectroscopy

Raman provides complementary data, particularly useful for aqueous samples (e.g., hydrogels) where water obscures FTIR signals.

- Characteristic Band: Strong scattering at 1640

(C=C stretch).

- Fluorescence Interference: 1,4-BDDMA is generally low-fluorescence, but commercial grades with inhibitors (MEHQ) may require photobleaching prior to acquisition.

Nuclear Magnetic Resonance (NMR)

Characterization

NMR is the definitive method for structural elucidation and purity analysis (detecting hydrolysis products like methacrylic acid).

H NMR (Proton)

Solvent:

(Chloroform-d) is the standard. Chemical Shift Logic: The electronegative oxygen atoms deshield the adjacent methylene protons, pushing them downfield (~4.2 ppm). The vinyl protons exhibit characteristic geminal coupling.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
6.10	Singlet (m)	2H	Vinyl Proton (, trans to ester)
5.56	Singlet (m)	2H	Vinyl Proton (, cis to ester)
4.18	Triplet / Multiplet	4H	Ester Methylene ()
1.94	Singlet	6H	-Methyl Group ()
1.78	Multiplet	4H	Central Methylene ()

C NMR (Carbon)

Verifies the carbon backbone connectivity.

- Carbonyl () : ~167.3 ppm
- Vinyl Quaternary () : ~136.5 ppm
- Vinyl Methylene () : ~125.4 ppm

- Ester Methylene (): ~64.1 ppm
- Central Methylene: ~25.3 ppm
- Methyl: ~18.3 ppm

Degree of Conversion (DC) Calculation Workflow

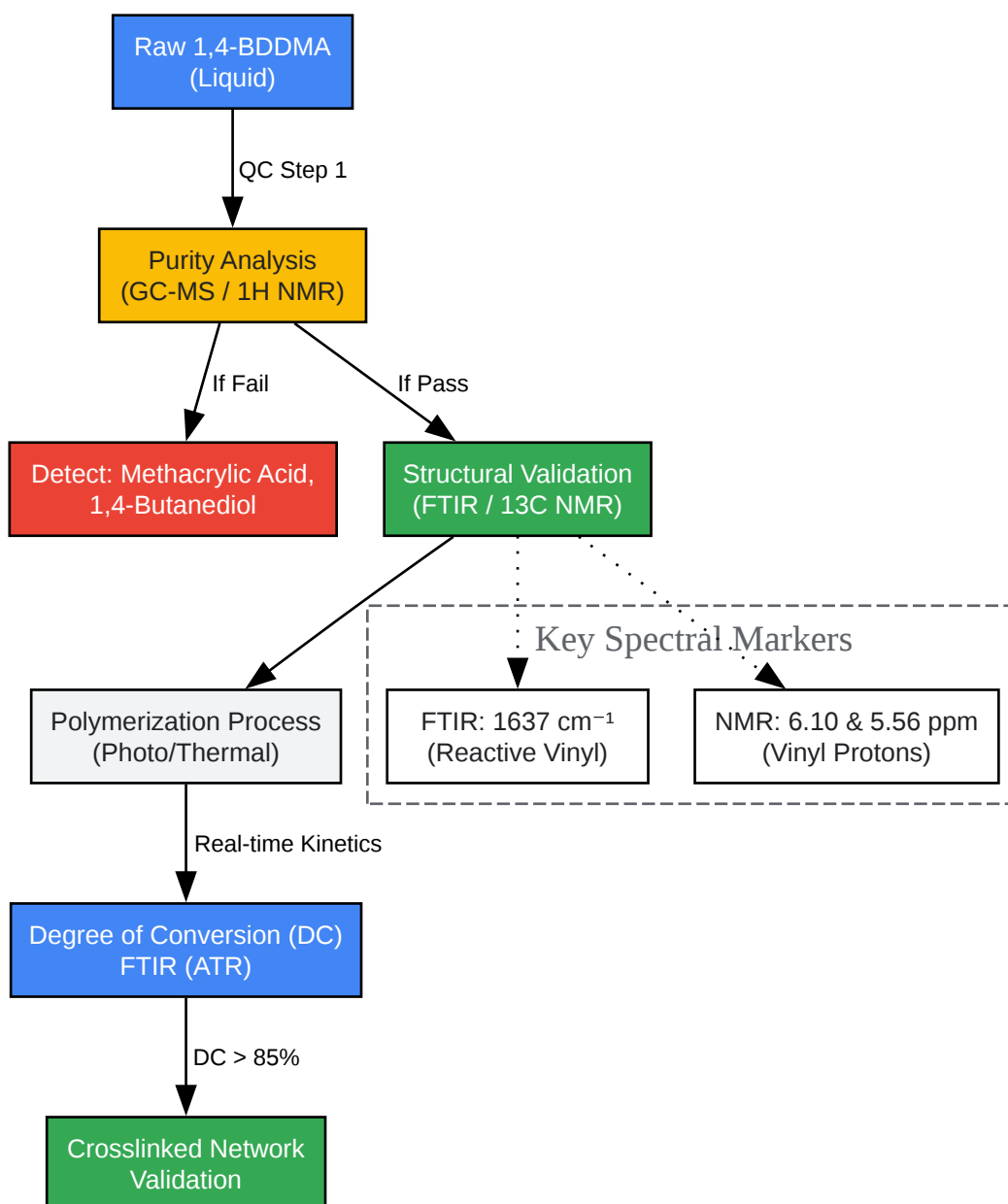
For drug delivery matrices, unreacted monomer is a toxicity risk. The DC must be calculated precisely.

Formula:

- : Integrated area of the aliphatic C=C peak (1637).
- : Integrated area of the internal standard (1720 Carbonyl or 1453 C-H).

Visualization: Spectroscopic Workflow

The following diagram outlines the logical flow from raw material receipt to final crosslinked network validation.



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Figure 1: Integrated workflow for the spectroscopic validation and polymerization monitoring of 1,4-BDDMA.

Mass Spectrometry & Fragmentation

Mass spectrometry (GC-MS) is essential for identifying low-level impurities (e.g., MEHQ inhibitor or hydrolysis byproducts).

- Ionization: Electron Impact (EI, 70 eV).
- Molecular Ion (): m/z 226 (often weak).
- Base Peak: m/z 69 (Methacryloyl cation,).
- Diagnostic Fragments:
 - m/z 41 ()
 - m/z 113 (Loss of one methacrylate group).

Experimental Protocol: Self-Validating DC Analysis

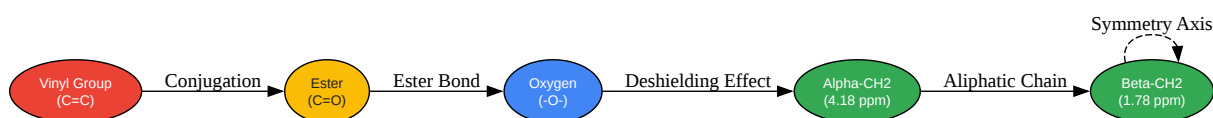
To ensure trustworthiness in your data, follow this self-validating protocol for determining Degree of Conversion.

- Baseline Acquisition: Acquire the FTIR spectrum of the uncured 1,4-BDDMA monomer.
 - Validation: Ensure the ratio of Peak 1637 / Peak 1720 is constant across three aliquot scans.
- Curing: Apply the curing stimulus (UV light/Heat) directly on the ATR crystal or in a controlled mold.
- Post-Cure Acquisition: Acquire the spectrum of the cured polymer.
 - Validation: The Carbonyl peak (1720) intensity should remain relatively stable (within $\pm 5\%$ variation), while the Vinyl peak (1637) should drop significantly.
- Calculation: Apply the DC formula.

- Threshold: For dental/biomedical applications, a DC > 60-70% is typically required to minimize leachable toxicity.

Visualization: Methacrylate Connectivity Logic

This diagram illustrates the connectivity verified by NMR couplings, confirming the 1,4-butanediol spacer linkage.



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Figure 2: Connectivity logic derived from NMR chemical shifts, showing the electronic environment progression from the vinyl terminus to the aliphatic core.

References

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Sources

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